molecular formula C13H13N3O3S2 B2824320 2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide CAS No. 1356815-91-2

2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide

Cat. No.: B2824320
CAS No.: 1356815-91-2
M. Wt: 323.39
InChI Key: UMLMYFJZOBZSOP-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound that includes a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . Acetamides are often used in organic synthesis and can exhibit a variety of biological activities .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a type of heterocyclic compound containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many important drugs and can have various biological activities .


Physical and Chemical Properties Analysis

Typically, acetamides are solid at room temperature and have higher boiling points than alcohols of similar molar mass . They are also generally soluble in water .

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamide compounds, characterized by the sulfonamide group, play a crucial role in modern drug development due to their diverse pharmacological activities. These compounds serve as the foundation for a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors. Notably, sulfonamides have been the focus of recent patents, particularly in the development of novel antiglaucoma agents and antitumor agents targeting carbonic anhydrase isoforms IX and XII. These advancements highlight the ongoing importance of sulfonamides in addressing critical therapeutic needs, such as cancer treatment and diagnostic tools, underscoring their potential for future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).

Medicinal Chemistry and Biological Activities

Sulfonamides exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. Research has identified N-sulfonylamino azinones as privileged heterocycles with potential applications in treating various conditions, including hypertension, inflammation, and cancer. The structural diversity of sulfonamides enables the development of competitive AMPA receptor antagonists for neurological disorders, showcasing the adaptability of sulfonamide derivatives in addressing complex health issues (Elgemeie, Azzam, & Elsayed, 2019).

Advances in Sulfonamide Inhibitors

The exploration of sulfonamide inhibitors has expanded, with research focusing on various therapeutic targets, including tyrosine kinase, HIV protease-1, and histone deacetylase 6. These developments reflect the versatile nature of sulfonamides in drug discovery, offering new avenues for treating diseases like HIV, cancer, and Alzheimer's. The continued innovation in sulfonamide-based drugs emphasizes their importance in medicinal chemistry, promising new solutions for longstanding health challenges (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c14-12(17)8-11-9-20-13(15-11)16-21(18,19)7-6-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,17)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLMYFJZOBZSOP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC(=CS2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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